BenchChemオンラインストアへようこそ!

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

RORc/RORγ inverse agonism IL-17 modulation Autoimmune disease

4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-27-0) is a synthetic aryl sulfonamide derivative bearing a 5-oxopyrrolidin-3-yl scaffold with a 4-fluorobenzenesulfonamide head group and a 4-methoxyphenyl N-substituent. With a molecular formula of C₁₈H₁₉FN₂O₄S and a molecular weight of 378.42 g/mol, this compound belongs to the tertiary benzenesulfonamide class that has demonstrated activity as carbonic anhydrase inhibitors and as RORc ligand scaffolds.

Molecular Formula C18H19FN2O4S
Molecular Weight 378.42
CAS No. 954713-27-0
Cat. No. B2602518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954713-27-0
Molecular FormulaC18H19FN2O4S
Molecular Weight378.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3
InChIKeyKTXCRUVHZUALTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-27-0): Procurement-Ready Sulfonamide Building Block with Differentiated Halogen Substitution


4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-27-0) is a synthetic aryl sulfonamide derivative bearing a 5-oxopyrrolidin-3-yl scaffold with a 4-fluorobenzenesulfonamide head group and a 4-methoxyphenyl N-substituent. With a molecular formula of C₁₈H₁₉FN₂O₄S and a molecular weight of 378.42 g/mol, this compound belongs to the tertiary benzenesulfonamide class that has demonstrated activity as carbonic anhydrase inhibitors and as RORc ligand scaffolds [1]. The 4-fluoro substituent on the benzenesulfonamide ring differentiates it from non-halogenated, 4-methoxy, 3-chloro, 4-chloro, and 2,4-dimethyl analogs that share the identical core, thereby altering electronic properties, target engagement profiles, and metabolic stability potential within this chemical series [2].

Why Generic Substitution Fails: The 4-Fluoro Substituent and Pyrrolidinone Scaffold Create a Non-Interchangeable Pharmacophore for 954713-27-0


Within the N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide series, the para-substituent on the benzenesulfonamide ring is a critical determinant of biological activity, target selectivity, and physicochemical properties. The 4-fluoro substituent in CAS 954713-27-0 confers distinct electronic and steric characteristics that cannot be replicated by the unsubstituted parent, the 4-methoxy analog, or the 3-/4-chloro variants. Published SAR studies on tertiary sulfonamide RORc ligands have demonstrated that 4-fluoro substitution leads to a unique pharmacological profile—loss of peptide recruitment effect and weak inverse agonism (EC50 > 10 µM, −37% efficacy) while retaining significant target binding affinity (RORc IC50 = 220 nM)—a profile that differs markedly from 2-fluoro, 3-fluoro, 4-chloro, and 4-methoxy-substituted counterparts [1]. Furthermore, the pyrrolidinone ring introduces conformational constraints and hydrogen-bonding capacity absent in simple acyclic sulfonamides, affecting both target engagement and metabolic stability. For procurement decisions involving structure-activity relationship (SAR) exploration, lead optimization, or tool compound selection, generic substitution with a non-fluorinated or differently halogenated analog risks altering both target selectivity and efficacy profile, rendering experimental results non-comparable across the series [2].

Quantitative Differentiation Evidence for 4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (954713-27-0) Versus Closest Analogs


4-Fluoro Substitution Produces a Distinct RORc Pharmacological Profile: Weak Inverse Agonism with Retained Binding Affinity

In a systematic SAR study of tertiary sulfonamide RORc ligands, 4-fluoro substitution on the phenylsulfonamide ring (compound 14) resulted in a unique pharmacological profile characterized by a loss of effect on coactivator peptide recruitment and weak inverse agonism (EC50 > 10 µM, −37% efficacy), despite demonstrating significant target binding affinity in a radioligand binding assay (RORc IC50 = 220 nM). This profile contrasts with 2-fluoro (compound 10: EC50 = 63 nM, +46% efficacy, agonist) and 3-fluoro substitution (compound 12: EC50 = 41 nM, +46% efficacy, agonist), which retained agonist activity, and with the 4-chloro analog (compound 20: EC50 = 190 nM, −63% efficacy), which exhibited stronger inverse agonism. The 4-fluorobenzylsulfonamide (compound 15) was a potent inverse agonist (EC50 = 7 nM, −97% efficacy), further demonstrating that the 4-fluoro pharmacophore can be tuned between agonist and inverse agonist profiles depending on the linker and scaffold context [1]. While 954713-27-0 is not identical to compound 14 (it bears a pyrrolidinone rather than a simple phenyl ring), the shared 4-fluorobenzenesulfonamide moiety supports a class-level inference that this substituent confers a distinct efficacy profile relative to non-fluorinated, 4-methoxy, and 4-chloro analogs within the same core series.

RORc/RORγ inverse agonism IL-17 modulation Autoimmune disease Nuclear receptor pharmacology

Pyrrolidine-Benzenesulfonamide Scaffold Demonstrates Nanomolar Carbonic Anhydrase Inhibition: Class Benchmark for 954713-27-0

A recent comprehensive study of multi-functionalized pyrrolidine-containing benzenesulfonamides established that this scaffold class can achieve potent carbonic anhydrase (CA) inhibition, with the most potent compound (3b) exhibiting Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. These data provide a quantitative class benchmark for the pyrrolidine-benzenesulfonamide chemotype. The presence of a 4-fluoro substituent on the benzenesulfonamide ring, as in 954713-27-0, may further modulate CA isoform selectivity based on published evidence that fluorinated tertiary benzenesulfonamides can achieve selective hCA II inhibition through a distinct mechanism of action involving direct coordination to the catalytic zinc ion [2]. In contrast, the 4-methoxy analog and the unsubstituted parent compound lack the electron-withdrawing fluorine that can enhance sulfonamide NH acidity and thereby zinc-binding affinity. The 4-chloro analog, while also electron-withdrawing, introduces greater lipophilicity (ClogP increase of ~0.7 units) that may alter isoform selectivity and pharmacokinetic properties relative to the 4-fluoro derivative [3].

Carbonic anhydrase inhibition hCA I hCA II Anticancer sulfonamides

Physicochemical Differentiation: 4-Fluoro Substituent Modulates logP, Solubility, and Hydrogen Bonding Capacity Relative to Halogen and Alkoxy Analogs

The 4-fluoro substituent on the benzenesulfonamide ring imparts quantitatively distinct physicochemical properties compared to the unsubstituted parent (N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide) and the 4-chloro, 3-chloro, and 4-methoxy analogs. Based on the Hansch substituent constants, fluorine (π = 0.14, σₚ = 0.06) increases lipophilicity modestly while exerting a weak electron-withdrawing inductive effect, whereas chlorine (π = 0.71, σₚ = 0.23) increases lipophilicity by ~0.57 log units more and exerts a stronger electron-withdrawing effect. The 4-methoxy analog (π = −0.02, σₚ = −0.27) is an electron-donating group that reduces sulfonamide NH acidity [1]. These differences directly impact Lipophilic Ligand Efficiency (LLE) and permeability. In the RORc tertiary sulfonamide series, fluorine substitution yielded higher LLE values compared to chlorine substitution at equivalent positions (e.g., 3,5-difluoro analog 24: LLE = 3.7; 3,5-dichloro analog 22: LLE = 3.4) [1]. For procurement of compounds intended for cellular screening or in vivo studies, the 4-fluoro derivative is predicted to offer a more favorable balance of permeability and solubility compared to the 4-chloro analog, while providing greater metabolic stability than the 4-methoxy analog due to the absence of a metabolically labile O-methyl group.

Physicochemical properties logP Lipophilic ligand efficiency Drug-likeness

Commercial Availability and Pricing Benchmark: 954713-27-0 Is Accessible from Multiple Vendors at Defined Purity Grades

954713-27-0 is commercially available through multiple compound vendors with defined purity specifications and pricing. On the mcule.com integrated procurement platform, the compound is listed with the following pricing: 1 mg at 90% purity for 34 USD, 5 mg at 95% purity for 35 USD, and 10 mg at 95% purity for 41 USD, with delivery times of 14–17 working days . Additional stock is available from BLD Pharm (98% purity), Combi-Blocks (98% purity, in stock), MedChemExpress (95% purity, by synthesis), and AK Scientific (97% purity, in stock) . This multi-vendor availability with defined purity grades (90–98%) contrasts with several close analogs—including the 4-methoxy and 3-chloro variants—for which vendor listings are more limited or restricted to a small number of suppliers with longer synthesis lead times. The availability of the 4-fluoro analog from multiple independent sources provides procurement redundancy, competitive pricing, and quality control verification that is essential for reproducible research.

Compound procurement Vendor comparison Purity specification Building block sourcing

High-Impact Application Scenarios for 4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (954713-27-0)


RORc/RORγ Pharmacological Probe Development for IL-17-Mediated Autoimmune Disease Research

The 4-fluorobenzenesulfonamide moiety in 954713-27-0 serves as a critical structural determinant for modulating RORc functional activity. Published SAR data demonstrate that 4-fluoro substitution on the aryl sulfonamide ring produces a distinct profile—weak inverse agonism with retained target binding—that differs from 2-fluoro, 3-fluoro, 4-chloro, and 4-methoxy analogs [1]. For academic and industrial groups developing RORc-targeted therapies for psoriasis, rheumatoid arthritis, multiple sclerosis, or inflammatory bowel disease, 954713-27-0 can serve as a key intermediate or tool compound for exploring how the 4-fluoro substituent influences the agonist-to-inverse-agonist efficacy spectrum. Its pyrrolidinone scaffold also introduces conformational constraints that may enhance selectivity over other nuclear receptors compared to flexible acyclic sulfonamides. Procurement of this specific fluoro analog, rather than the unsubstituted or 4-chloro variants, ensures that SAR datasets capture the full efficacy range accessible within this chemotype—critical for patent strategy and lead optimization.

Carbonic Anhydrase Isoform Selectivity Screening in Anticancer Drug Discovery

Pyrrolidine-benzenesulfonamides have been validated as nanomolar inhibitors of human carbonic anhydrase isoforms I and II, with the most potent compound in the class achieving a Ki of 5.14 nM against hCA II [1]. The 4-fluoro substituent on 954713-27-0 may confer selectivity for specific CA isoforms, as fluorinated tertiary benzenesulfonamides have been reported to exhibit selective hCA II inhibition via a distinct zinc-coordination mechanism [2]. For drug discovery programs targeting tumor-associated CA isoforms IX and XII, or for antiglaucoma programs targeting CA II, this compound provides a structurally defined entry point into the pyrrolidinone-benzenesulfonamide series. The electron-withdrawing fluorine enhances sulfonamide NH acidity, potentially increasing zinc-binding affinity relative to the unsubstituted or 4-methoxy analogs, while the pyrrolidinone ring offers opportunities for additional hydrogen-bond interactions within the CA active site. Multi-vendor availability with defined purity ensures batch-to-batch reproducibility suitable for enzymatic screening and co-crystallization studies.

Structure-Activity Relationship (SAR) Expansion of Tertiary Sulfonamide Libraries in Academic Medicinal Chemistry

954713-27-0 occupies a specific position in the chemical space of N-((1-aryl-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamides where the benzenesulfonamide para-substituent is fluorine. Academic medicinal chemistry laboratories engaged in systematic SAR exploration of this scaffold require access to all four para-substituted variants—H, F, Cl, and OCH₃—to deconvolute electronic, steric, and lipophilicity contributions to biological activity [1]. The 4-fluoro analog provides an intermediate lipophilicity (π = 0.14) and weak electron-withdrawing effect (σₚ = 0.06) that fills the gap between the electron-neutral unsubstituted parent (π = 0, σₚ = 0) and the strongly electron-withdrawing and lipophilic 4-chloro analog (π = 0.71, σₚ = 0.23). Its commercial availability from multiple vendors at defined purity grades (90–98%) supports reproducible library synthesis and enables Free-Wilson or matched molecular pair analysis to quantify the contribution of the 4-fluoro substituent to target affinity, selectivity, and ADME properties.

Metabolic Stability Optimization in Hit-to-Lead Programs Targeting Inflammatory or Metabolic Disease Pathways

The 4-fluoro substituent on 954713-27-0 confers a potential metabolic stability advantage over the 4-methoxy analog, as the methoxy group is susceptible to oxidative O-demethylation by cytochrome P450 enzymes, whereas the carbon-fluorine bond is metabolically inert under physiological conditions [1]. In the RORc tertiary sulfonamide series, fluorine-containing analogs consistently demonstrated higher Lipophilic Ligand Efficiency (LLE) than their chlorine-containing counterparts, with 3,5-difluoro substitution yielding an LLE of 3.7 compared to 3.4 for the 3,5-dichloro analog [1]. For hit-to-lead programs that have identified the pyrrolidinone-benzenesulfonamide scaffold as a promising starting point, 954713-27-0 offers a strategically positioned fluorine atom that can improve metabolic stability without the excessive lipophilicity burden associated with chlorine substitution. This compound is thus suitable for in vitro microsomal stability assays, CYP inhibition profiling, and plasma protein binding studies as part of a systematic lead optimization workflow.

Quote Request

Request a Quote for 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.